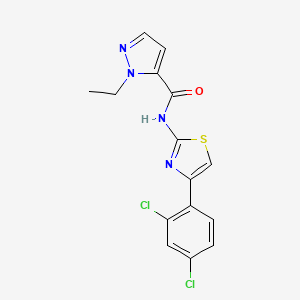

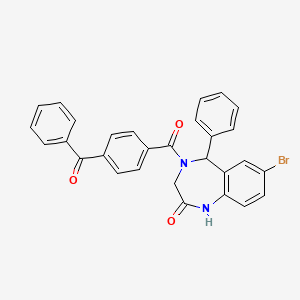

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Direcciones Futuras

Thiazoles are an important class of compounds with diverse biological activities, and researchers continue to synthesize compounds containing the thiazole ring with variable substituents as target structures . This ongoing research could lead to the development of new drugs with improved efficacy and fewer side effects .

Mecanismo De Acción

Target of Action

The compound, also known as N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylpyrazole-3-carboxamide, is a thiazole derivative . Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to the inhibition of matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins .

Mode of Action

The compound interacts with its targets by forming a stable complex . This interaction is facilitated by the molecular electrostatic potential (MEP) surface of the thiazole ring, which has more negatively charged nitrogen than carbon and sulfur atoms .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth and apoptosis. By inhibiting matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, it disrupts the normal functioning of these pathways, leading to the death of cancer cells .

Pharmacokinetics

Similar thiazole derivatives have been shown to exhibit good bioavailability and stability .

Result of Action

The compound’s action results in the inhibition of cell growth and induction of apoptosis in cancer cells . Some thiazole derivatives have shown growth inhibition activity against HCT-116, HT-29, and HepG2 cancer cell lines .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Propiedades

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4OS/c1-2-21-13(5-6-18-21)14(22)20-15-19-12(8-23-15)10-4-3-9(16)7-11(10)17/h3-8H,2H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULGAULKGMWWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene](/img/structure/B2908715.png)

![4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate](/img/structure/B2908716.png)

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2908719.png)

![9-((4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2908723.png)

![1-benzyl-N-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2908725.png)

![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide](/img/structure/B2908727.png)

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908733.png)